Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone
Description
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked via a methanone group to a piperidine ring substituted with a 1-hydroxyethyl group at the 2-position.
Properties
IUPAC Name |
azetidin-3-yl-[2-(1-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)10-4-2-3-5-13(10)11(15)9-6-12-7-9/h8-10,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIYEJFTJZZKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, including:
- Receptor Modulation : This compound has been studied for its role as a modulator of the CCR6 receptor, which is implicated in inflammatory responses and immune system regulation .
- PDE5 Inhibition : Similar compounds have shown promise as phosphodiesterase type 5 (PDE5) inhibitors, which can lead to vasodilation and lower blood pressure in hypertensive models .
- Neurotransmitter Interaction : The structural components suggest potential interactions with neurotransmitter systems, particularly those involving piperidine derivatives, which are known to influence central nervous system activity.
Antiinflammatory Effects
Azetidin derivatives have been investigated for their anti-inflammatory properties. The modulation of CCR6 receptors can potentially reduce inflammation, making these compounds candidates for treating conditions like multiple sclerosis and rheumatoid arthritis .
Cardiovascular Effects
As PDE5 inhibitors, related compounds have demonstrated the ability to lower blood pressure effectively in animal models. This suggests that this compound may also possess cardiovascular benefits by promoting vasodilation through increased levels of cyclic GMP .
Neuroprotective Potential
The ability of this compound to penetrate the blood-brain barrier could make it a valuable candidate for neuroprotective therapies. Its interaction with neurotransmitter systems may offer therapeutic avenues for conditions such as depression or anxiety disorders .
Case Study 1: CCR6 Modulation
In a study focusing on CCR6 receptor modulation, it was found that derivatives similar to this compound exhibited significant receptor binding affinity. This suggests potential therapeutic applications in managing autoimmune diseases where CCR6 plays a critical role .
Case Study 2: PDE5 Inhibition
Another study highlighted the efficacy of PDE5 inhibitors derived from similar structures in reducing systolic blood pressure in spontaneously hypertensive rats. The results indicated that these compounds could serve as effective treatments for hypertension, showcasing their cardiovascular benefits .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C12H22N2O2 | CCR6 modulation, PDE5 inhibition |
| 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin) | C15H20N4O | PDE5 inhibition, CNS activity |
| 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | C14H16N4O | mGluR 2 PAM activity |
Scientific Research Applications
Structural Characteristics
The compound features a combination of azetidine and piperidine rings, which enhances its ability to interact with biological targets. The molecular formula is with a molecular weight of 198.26 g/mol . The structural characteristics are crucial for its biological activity and pharmacokinetic properties.
Mechanisms of Action : Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone has been studied for its effects on various biological pathways. Its dual-ring structure allows it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Pharmacokinetics : A study demonstrated that the compound exhibits favorable bioavailability and metabolic stability. It effectively crosses the blood-brain barrier, making it suitable for central nervous system-targeted therapies. The pharmacokinetic evaluation in rat models showed significant plasma concentrations over time:
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) |
|---|---|---|
| 1 | 150 | 30 |
| 4 | 100 | 20 |
This data indicates its potential effectiveness in treating neurological disorders.
Therapeutic Applications
- Neurological Disorders : Given its ability to cross the blood-brain barrier, the compound is being investigated for applications in treating conditions such as depression, anxiety, and schizophrenia. Its modulation of neurotransmitter systems could lead to novel therapeutic strategies.
- Cancer Treatment : Recent patents highlight the compound's use as a CCR6 receptor modulator, which may be beneficial in cancer therapies targeting specific tumor microenvironments . The potential for combination therapies with existing anticancer agents is also being explored.
- Pain Management : The analgesic properties of azetidine derivatives have been documented, suggesting that this compound could be developed into pain management therapies, particularly for chronic pain conditions.
Case Study 1: Neuropharmacological Effects
In a controlled study examining the effects of this compound on anxiety-like behaviors in rodent models, results indicated a significant reduction in anxiety levels compared to control groups. The compound was administered at varying doses, with optimal effects observed at moderate dosages, supporting its potential as an anxiolytic agent.
Case Study 2: Anticancer Activity
A recent investigation into the compound's anticancer properties revealed that it exhibits cytotoxic effects against specific cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, indicating a promising avenue for further research in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone and related piperidinyl/azetidinyl methanone derivatives:
Notes:
- Structural Diversity : The target compound’s hydroxyethyl group distinguishes it from fluorinated (e.g., ) or ethoxymethyl () analogs, offering distinct hydrogen-bonding capabilities.
- Physicochemical Properties : Fluorinated derivatives (e.g., ) exhibit higher lipophilicity (logP ~1.5–2.0 estimated), favoring membrane permeability, while the hydroxyethyl group may enhance aqueous solubility.
- The hydroxyethyl group’s role in receptor binding (similar to morpholine in ) warrants further investigation.
- Synthetic Strategies : Most analogs are synthesized via nucleophilic substitution (e.g., piperidine reacting with chloroacetyl chloride ) or coupling reactions (e.g., HBTU-mediated amide formation ).
Key Research Findings
Fluorinated Derivatives: Compounds like Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone () and its difluoroethyl analog () demonstrate enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making them candidates for prolonged in vivo activity.
Ethoxymethyl Analogs: Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone () highlights the trade-off between solubility (from ethoxy) and lipophilicity, critical for optimizing bioavailability.
Heteroaromatic Methanones: Compounds like (6-methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone () show nanomolar potency in retinol-binding protein inhibition, underscoring the importance of aromatic stacking interactions.
Preparation Methods
General Synthetic Strategy
The synthesis of Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone typically involves:
- Formation or derivatization of the azetidine ring system.
- Introduction of the hydroxyethyl group on the piperidine nitrogen.
- Coupling via a methanone linkage (amide or ketone formation).
The key challenge is the selective functionalization of the azetidine and piperidine moieties without compromising ring integrity.
Azetidine Ring Preparation and Functionalization
2.1. Azetidine Synthesis via Cyclization and Substitution
Starting from amino-azetidines or azetidine-3-carboxylic acid derivatives, cyclization is achieved by nucleophilic substitution or ring closure methods. For example, cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol yields benzhydryl-protected azetidine intermediates, which can be further functionalized.
Mesylation (introduction of methanesulfonyl groups) of azetidin-3-yl methanol intermediates is performed using methanesulfonyl chloride in dichloromethane with triethylamine at low temperatures (0°C), yielding mesylate intermediates suitable for nucleophilic displacement.
2.2. Functional Group Transformations
Displacement of mesyl groups with nucleophiles such as cyanide ions leads to azetidine-3-carbonitrile derivatives, which can be hydrolyzed to carboxylic acids or further reduced to alcohols.
Hydrogenolysis using palladium catalysts under hydrogen atmosphere removes protecting groups (e.g., benzhydryl), yielding free azetidin-3-ylmethanol or related compounds.
Introduction of Hydroxyethyl Group
The hydroxyethyl substituent on the piperidine nitrogen is typically introduced via alkylation reactions using hydroxyethyl halides or epoxides under controlled conditions to avoid over-alkylation.
Alternatively, reductive amination of piperidinyl ketones with hydroxyethyl aldehydes can be employed to introduce the 1-hydroxyethyl group selectively.
3.2. Formation of Methanone Linkage
The coupling between the azetidine and piperidine moieties via a methanone group is achieved through amide bond formation or ketone formation strategies.
For example, acylation of the piperidinyl amine with azetidine-3-carboxylic acid derivatives or activated esters (e.g., mesylates) under mild conditions leads to the formation of the methanone linkage.
Representative Preparation Procedure (From Patent WO2000063168A1)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-amino-azetidine, aqueous ammonia (30%), 55-60°C, 12 h stirring | Formation of azetidine intermediate | Efficient ring formation |
| 2 | Addition of methylene chloride dropwise, extraction with diethyl ether, drying over MgSO4 | Isolation of mesylate intermediate | Crude mesylate obtained |
| 3 | Treatment of mesylate with triethylamine and isopropylamine | Nucleophilic substitution to introduce piperidine moiety | High selectivity |
| 4 | Hydrogenation with palladium hydroxide on carbon, 40-60 psi H2, 60°C, 48-72 h | Removal of protecting groups and reduction | Monitored by NMR |
| 5 | Acidification with hydrogen chloride gas in ethanol, reflux 12 h | Formation of hydrochloride salt of final compound | Yields 62-89.5% |
This method emphasizes controlled temperature, pressure, and reaction time to optimize yield and purity.
Alternative Routes and Key Findings
Michael Addition and Cyclization : Michael addition of amines to fluoromethylated precursors followed by cyclization with tert-butylmagnesium chloride in THF provides a route to azetidine derivatives with functionalized side chains.
Reduction of Carboxylic Acids : Borane-mediated reduction of azetidine carboxylic acids yields azetidin-3-ylmethanol intermediates, which can be further derivatized.
Coupling via Mesylate Intermediates : Mesylation followed by nucleophilic substitution with piperidine derivatives allows for modular assembly of the target molecule.
Copper-Catalyzed Coupling : Copper-catalyzed coupling of 3-azetidinol hydrochloride with halogenated pyridine derivatives in DMSO under nitrogen at 90°C enables the formation of substituted azetidin-3-ol intermediates, which can be further functionalized to the target compound.
Data Table Summarizing Key Preparation Steps
| Preparation Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azetidine ring formation | Benzhydrylamine + epichlorohydrin | Diisopropylethylamine, EtOH | Benzhydryl-protected azetidine | Not specified | Base-mediated cyclization |
| Mesylation | Azetidin-3-ylmethanol | Methanesulfonyl chloride, triethylamine, 0°C | Azetidin-3-yl methanesulfonate | High | Enables nucleophilic substitution |
| Nucleophilic substitution | Mesylate + isopropylamine | Triethylamine, RT | Piperidine-substituted azetidine | High | Formation of methanone precursor |
| Hydrogenation | Protected intermediate | Pd(OH)2/C, H2, 40-60 psi, 60°C | Deprotected azetidine derivative | Monitored by NMR | Removal of protecting groups |
| Salt formation | Free base intermediate | HCl gas, EtOH, reflux | Hydrochloride salt of target | 62-89.5 | Improves stability and isolation |
Research Findings and Optimization
Reaction monitoring by NMR during hydrogenation ensures complete deprotection without over-reduction.
Use of low temperatures (0-5°C) during mesylation minimizes side reactions and improves selectivity.
Controlled addition of reagents (e.g., dropwise methylene chloride) and stepwise extraction protocols improve purity of intermediates.
The choice of solvents (DMSO, THF, methanol) and bases (triethylamine, potassium carbonate) is critical for reaction efficiency and product yield.
Hydrogen chloride gas treatment in ethanol is an effective method for salt formation, facilitating product isolation with high purity.
Q & A
Q. What synthetic methodologies are recommended for preparing azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone, and how can reaction yields be optimized?
Synthesis of structurally similar methanone derivatives typically involves coupling azetidine and piperidine moieties via amide or ketone bond formation. For example, highlights the use of solvent-dependent nucleophilic substitution or coupling reactions (e.g., using DMF or CH3CN) to achieve yields ranging from 8% to 78% . Optimization strategies include:
- Catalyst screening : Employing bases like K2CO3 to enhance reaction efficiency (e.g., 78% yield in ) .
- Temperature control : Room-temperature reactions reduce decomposition risks for sensitive intermediates .
- Purification : Column chromatography with silica gel or ODS-A columns ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR validate regiochemistry and functional groups (e.g., azetidine and hydroxyethyl peaks) .
- HPLC : Retention times (e.g., 11.351–11.959 minutes in ) and peak areas (>97% purity at 254 nm) confirm purity .
- Elemental analysis : Matches between calculated and observed C/H/N percentages (e.g., C: 72.04% vs. 72.85%) verify synthetic accuracy .
Q. What safety protocols are essential for handling azetidin-3-yl derivatives in laboratory settings?
- Storage : Keep in tightly sealed containers in cool, dry, ventilated areas to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Emergency measures : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Ligand preparation : Generate 3D conformers using PubChem data (CID-based .sdf files) .
- Target selection : Prioritize proteins with binding pockets complementary to the azetidine-piperidine scaffold .
- Dynamics simulations : Use software like GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Isotopic labeling : Introduce <sup>2</sup>H or <sup>13</sup>C labels to trace signal origins in complex mixtures .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities .
- Cross-validation : Compare NMR data with analogous compounds (e.g., piperidin-1-yl methanones in ) .
Q. What strategies optimize in vivo testing for azetidin-3-yl derivatives?
- Animal models : Follow NIH guidelines () for ethical dosing and endpoint criteria .
- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., rat liver microsomes) .
- Toxicity screening : Evaluate respiratory and CNS effects via OECD-compliant assays (e.g., acute inhalation toxicity in ) .
Q. How can synthetic routes be adapted for isotopic labeling (e.g., <sup>14</sup>C) to enable pharmacokinetic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
